![molecular formula C19H15Cl2N3O2S B2678295 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 899944-38-8](/img/structure/B2678295.png)
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15Cl2N3O2S and its molecular weight is 420.31. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Research indicates that this compound may exhibit various mechanisms of action, primarily through the inhibition of specific enzymes or pathways involved in disease processes. The following are some key findings:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular systems. This property is crucial for protecting cells from damage related to various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses .
- Antimicrobial Properties : Preliminary data indicate that this compound exhibits antimicrobial activity against several bacterial strains, potentially making it useful in developing new antibiotics .
Biological Activity Data Table
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Anti-inflammatory | Inhibition of COX/LOX | |
Antimicrobial | Activity against bacterial strains |
Case Studies and Research Findings
- Antioxidant Studies : A recent study demonstrated that derivatives of this compound significantly inhibited lipid peroxidation in vitro, suggesting strong antioxidant capabilities. The structure-activity relationship (SAR) indicated that modifications to the phenyl rings could enhance this activity .
- Anti-inflammatory Research : In vivo studies utilizing animal models showed a marked reduction in inflammation markers after administration of the compound. The efficacy was comparable to known anti-inflammatory drugs, indicating its potential as a therapeutic agent .
- Antimicrobial Trials : In laboratory settings, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, highlighting its potential for further development as an antibiotic .
Scientific Research Applications
The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) : Moderate inhibition observed.
- Lipoxygenase (LOX) : Moderate inhibition observed.
Cholinesterase Inhibition
This compound also demonstrates inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Data Tables
Biological Activity | Target | IC50 Value |
---|---|---|
Cytotoxicity | MCF-7 Cell Line | Not specified |
COX Inhibition | COX Enzyme | Moderate |
LOX Inhibition | LOX Enzymes | Moderate |
AChE Inhibition | Acetylcholinesterase | 19.2 μM |
BChE Inhibition | Butyrylcholinesterase | 13.2 μM |
In Vitro Studies on Cancer Cell Lines
Studies have shown that derivatives of this compound exhibit significant cytotoxicity against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
Inflammation Models
Animal model studies have demonstrated that the compound can reduce inflammation markers significantly when tested for COX and LOX inhibition, suggesting its utility in treating inflammatory diseases.
Neuroprotective Effects
Some derivatives indicated potential neuroprotective effects by modulating cholinesterase activity, which could be beneficial for conditions such as Alzheimer's disease.
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c1-12-5-6-15(10-16(12)21)24-8-7-22-18(19(24)26)27-11-17(25)23-14-4-2-3-13(20)9-14/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXDXXDMPCOUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.